Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate
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Overview
Description
Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is an organic compound with the molecular formula C10H9ClN2O6. It is a derivative of malonic acid and contains a pyridine ring substituted with a chlorine atom and a nitro group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate typically involves the reaction of 5-chloro-3-nitropyridine with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is Dimethyl 2-(5-amino-3-nitropyridin-2-YL)malonate.
Hydrolysis: The major products are malonic acid derivatives.
Scientific Research Applications
Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate
- Dimethyl 2-(5-fluoro-3-nitropyridin-2-YL)malonate
- Dimethyl 2-(5-iodo-3-nitropyridin-2-YL)malonate
Comparison: Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity.
Properties
IUPAC Name |
dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSRKEGGVVTQFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682469 |
Source
|
Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-26-6 |
Source
|
Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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